4-Ethoxyphenethylamine

Catalog No.
S3715716
CAS No.
62885-82-9
M.F
C10H15ON
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxyphenethylamine

CAS Number

62885-82-9

Product Name

4-Ethoxyphenethylamine

IUPAC Name

2-(4-ethoxyphenyl)ethanamine

Molecular Formula

C10H15ON
C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3

InChI Key

OQIMYLCOTAZDEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCN

Canonical SMILES

CCOC1=CC=C(C=C1)CCN

The exact mass of the compound 4-Ethoxyphenethylamine is 165.115364102 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Ethoxyphenethylamine (CAS 62885-82-9) is a specialized phenethylamine derivative featuring a para-ethoxy substitution. In pharmaceutical and materials synthesis, it serves as a critical precursor for N-substituted phenylalkylamines, combinatorial peptoid libraries, and CNS-active prodrugs [1]. The presence of the ethoxy group imparts moderate lipophilicity that enhances organic phase distribution during solid-phase synthesis and improves the passive membrane permeability of downstream active pharmaceutical ingredients (APIs) compared to more polar, unalkylated analogs [2].

Substituting 4-ethoxyphenethylamine with its closest analogs, such as 4-methoxyphenethylamine or tyramine (4-hydroxyphenethylamine), fundamentally alters both process chemistry and downstream pharmacological profiles. Tyramine possesses a free phenolic hydroxyl group that is highly reactive and susceptible to rapid metabolic conjugation, requiring orthogonal protection steps during combinatorial synthesis [2]. Furthermore, substituting the ethoxy group for a methoxy group reduces the overall lipophilicity and steric bulk. In the synthesis of receptor-targeted APIs, extending the 4-alkoxy chain from methoxy to ethoxy has been shown to significantly increase binding affinities at targeted monoamine receptors and alter O-dealkylation kinetics, meaning that generic substitution will compromise the target compound's efficacy and pharmacokinetic profile [1].

Enhanced Lipophilicity for API Membrane Permeability

4-Ethoxyphenethylamine exhibits higher lipophilicity compared to shorter-chain analogs. In pharmacological models, extending the 4-alkoxy group from methoxy to ethoxy increases the overall lipophilicity of the resulting phenethylamine derivatives. This higher lipophilicity value for the ethoxy derivative facilitates favorable distribution into organic phases and significantly improves the passive membrane permeability and receptor binding of its downstream pharmaceutical derivatives compared to the highly polar tyramine baseline [1].

Evidence DimensionLipophilicity and Phase Distribution
Target Compound Data4-Ethoxy substituted phenethylamines (higher lipophilicity)
Comparator Or BaselineTyramine / 4-Methoxyphenethylamine (lower lipophilicity, highly polar)
Quantified DifferenceMeasurable increase in lipophilicity driving enhanced receptor affinity
ConditionsPredictive solvation models and in vitro receptor binding assays

Higher lipophilicity is critical for optimizing the bioavailability and blood-brain barrier penetration of downstream CNS-active compounds.

Increased Target Affinity in Monoamine Receptor Modulators

In the development of substituted phenylalkylamines, the length of the para-alkoxy chain directly modulates receptor binding. In vitro studies on monoamine receptor interactions demonstrate that extending the 4-alkoxy group from a methoxy to an ethoxy moiety generally increases binding affinities at specific serotonergic targets, such as the 5-HT2A and 5-HT2C receptors. This steric and hydrophobic bulk at the 4-position is a key driver of agonistic potency in these families of neuroactive compounds [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data4-Ethoxy derivatives (higher affinity at 5-HT2A/2C)
Comparator Or Baseline4-Methoxy derivatives (lower baseline affinity)
Quantified DifferenceDemonstrated increase in binding affinity upon extending the 4-alkoxy chain
ConditionsTarget-transfected cell assays measuring radioligand displacement

Procuring the ethoxy-substituted precursor is essential for synthesizing high-affinity receptor modulators where the methoxy analog would yield sub-optimal potency.

Elimination of Side-Chain Protection Steps in Peptoid Synthesis

4-Ethoxyphenethylamine is utilized as a primary amine sub-monomer in the solid-phase synthesis of N-substituted oligomers (peptoids). When compared to tyramine (4-hydroxyphenethylamine), which contains a reactive free phenolic hydroxyl group that typically requires orthogonal protection and subsequent deprotection steps, 4-ethoxyphenethylamine provides a stable ether linkage. This eliminates the need for side-chain protection during the repetitive acylation and nucleophilic displacement cycles, thereby streamlining the synthesis of diverse peptidomimetic libraries [1].

Evidence DimensionSynthesis Step Count / Protection Requirements
Target Compound Data4-Ethoxyphenethylamine (0 side-chain protection steps required)
Comparator Or BaselineTyramine (requires orthogonal O-protection/deprotection)
Quantified DifferenceElimination of at least 2 synthetic steps per monomer addition
ConditionsSolid-phase assembly of N-substituted glycines (poly-NSGs)

Reduces synthetic complexity and cycle times in the automated generation of combinatorial peptidomimetic libraries.

Precursor for CNS-Active Phenylalkylamine Prodrugs

Due to its specific lipophilicity and ability to enhance receptor binding affinity, 4-ethoxyphenethylamine is the preferred building block for synthesizing N-substituted phenylalkylamines and related prodrugs targeting monoamine receptors. Its use ensures optimal pharmacokinetic distribution and target engagement compared to shorter-chain alkoxy analogs [1].

Sub-Monomer in Combinatorial Peptoid Libraries

In the solid-phase synthesis of N-substituted glycines (poly-NSGs), 4-ethoxyphenethylamine acts as a stable, hydrophobic primary amine sub-monomer. Because it lacks the reactive phenolic hydroxyl found in tyramine, it can be directly coupled without orthogonal protection, accelerating the rapid screening and discovery of novel peptidomimetics [2].

Synthesis of Specialized Adrenergic and Serotonergic Ligands

The compound is utilized in medicinal chemistry to probe structure-activity relationships at adrenergic and serotonergic receptors. The para-ethoxy group provides the precise steric bulk and hydrophobic interaction required to map receptor binding pockets, making it superior to both the unalkylated phenol and the methoxy ether in specific high-affinity ligand designs [1].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Wikipedia

Ephedrine
2-(4-Ethoxyphenyl)ethan-1-amine

Dates

Last modified: 08-20-2023

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